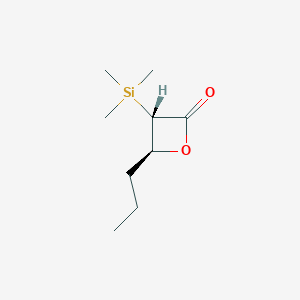
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one is a chemical compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers, which are known for their strained ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable oxetane precursor with a propylating agent and a trimethylsilylating agent under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the oxetane precursor and facilitate the nucleophilic attack on the propylating agent. The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring into other cyclic or acyclic structures.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or alkanes.
科学的研究の応用
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high-performance polymers and coatings.
作用機序
The mechanism of action of (3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, which are catalyzed by enzymes or other catalysts. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, such as proteins and nucleic acids, thereby exerting their effects.
類似化合物との比較
Similar Compounds
(3S,4S)-4-Methyl-3-(trimethylsilyl)oxetan-2-one: This compound has a methyl group instead of a propyl group, which affects its chemical properties and reactivity.
(3S,4S)-4-(2-Methylpropyl)-3-(trimethylsilyl)oxetan-2-one: This compound features a 2-methylpropyl group, which also influences its behavior in chemical reactions.
Uniqueness
(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the propyl group and trimethylsilyl group makes it particularly useful in certain synthetic and industrial processes, as well as in scientific research.
特性
CAS番号 |
67354-15-8 |
|---|---|
分子式 |
C9H18O2Si |
分子量 |
186.32 g/mol |
IUPAC名 |
(3S,4S)-4-propyl-3-trimethylsilyloxetan-2-one |
InChI |
InChI=1S/C9H18O2Si/c1-5-6-7-8(9(10)11-7)12(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
InChIキー |
JLIHSOPYAPQEBA-YUMQZZPRSA-N |
異性体SMILES |
CCC[C@H]1[C@@H](C(=O)O1)[Si](C)(C)C |
正規SMILES |
CCCC1C(C(=O)O1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



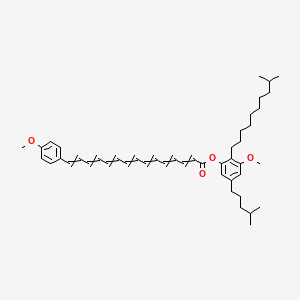

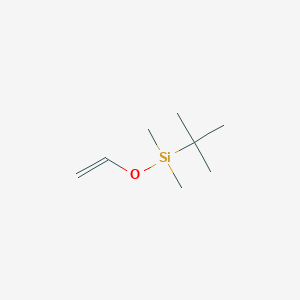
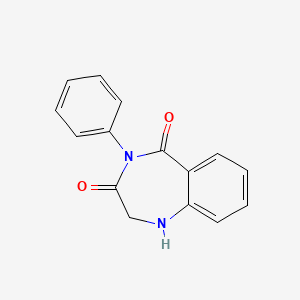

![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
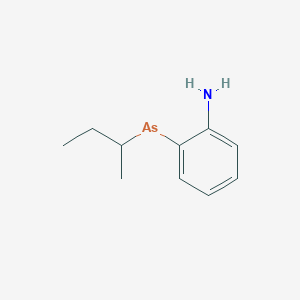
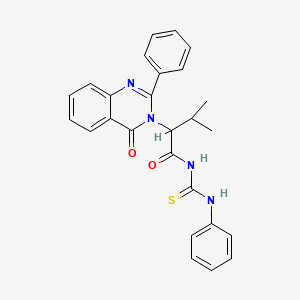
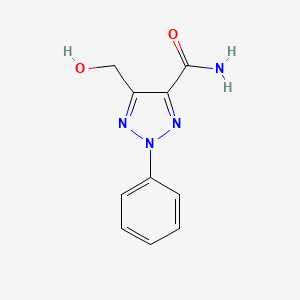
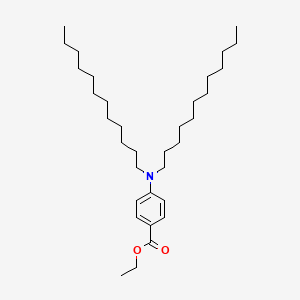
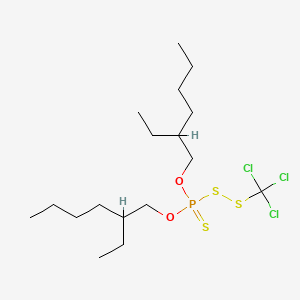
oxophosphanium](/img/structure/B14473122.png)
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
